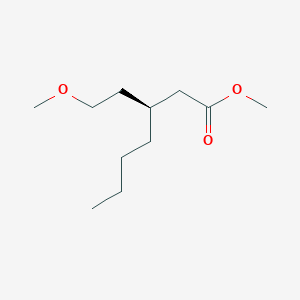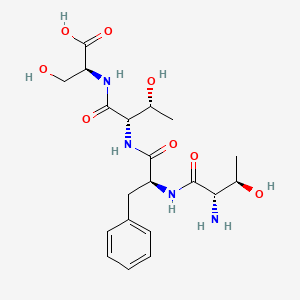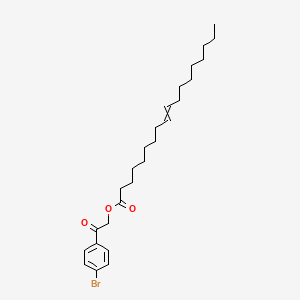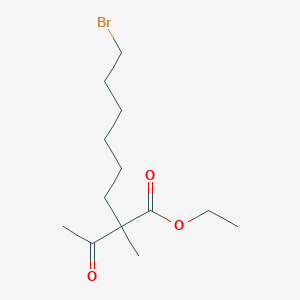
Heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- is an organic compound that belongs to the class of esters. It is characterized by the presence of a heptanoic acid backbone with a 3-(2-methoxyethyl) substituent and a methyl ester functional group. The (S)- configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- typically involves esterification reactions. One common method is the reaction of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the esterification to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can provide a more sustainable and scalable approach to esterification. Additionally, the implementation of advanced separation techniques such as distillation and chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid under reflux conditions.
Major Products Formed
Hydrolysis: Heptanoic acid and methanol.
Reduction: 3-(2-methoxyethyl)heptanol.
Transesterification: A new ester and methanol.
Scientific Research Applications
Heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ester group can undergo hydrolysis to release the active heptanoic acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 2-methoxyethyl ester: Similar structure but with a shorter carbon chain.
Hexanoic acid, 2-ethyl-, methyl ester: Similar ester functionality but with different substituents.
Uniqueness
Heptanoic acid, 3-(2-methoxyethyl)-, methyl ester, (S)- is unique due to its specific (S)- configuration and the presence of the 3-(2-methoxyethyl) substituent. This configuration can impart distinct physical, chemical, and biological properties compared to its analogs.
Properties
CAS No. |
61198-56-9 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
methyl (3S)-3-(2-methoxyethyl)heptanoate |
InChI |
InChI=1S/C11H22O3/c1-4-5-6-10(7-8-13-2)9-11(12)14-3/h10H,4-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
HPVIGHARVBGRAU-JTQLQIEISA-N |
Isomeric SMILES |
CCCC[C@@H](CCOC)CC(=O)OC |
Canonical SMILES |
CCCCC(CCOC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxypropan-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14576478.png)

![N-[5-(2-Fluorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14576491.png)





![2-Formylnaphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14576535.png)



![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetic acid](/img/structure/B14576549.png)

